
Zofenoprilat-NES-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zofenoprilat-NES-d5 (CAS: 1217546-60-5) is a deuterated derivative of Zofenoprilat-NES, an N-ethyl succinimide (NES) adduct of Zofenoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril. The compound is isotopically labeled with five deuterium atoms (D5), replacing hydrogen atoms at specific positions, enhancing its utility as an internal standard in quantitative mass spectrometry .
- Molecular Formula: C₂₁H₂₁D₅N₂O₅S₂
- Molecular Weight: 455.6 g/mol
- Purity: ≥98%
- Storage: Requires refrigeration (2–8°C) and protection from light and air to maintain stability .
- Applications: Primarily used in pharmacokinetic studies and proteomic biomarker research, such as preterm birth risk prediction studies (e.g., NCT02787213) .
Preparation Methods
Synthesis Overview
Zofenoprilat-NES-d5 is synthesized through a multi-step process that mirrors the non-deuterated Zofenopril synthesis but incorporates deuterated reagents or solvents to replace specific hydrogen atoms with deuterium. The key steps include esterification, sulfonation, substitution, hydrolysis, and deacetylation, with deuteration introduced at critical stages.
Detailed Synthesis Steps
Esterification and Sulfonation
The synthesis begins with N-acetyl-L-oxyproline as the starting material. Esterification with methanol (or deuterated methanol) under acidic catalysis (e.g., p-toluenesulfonic acid) yields N-acetyl-L-hydroxyproline methyl ester . Subsequent sulfonation with p-toluenesulfonyl chloride in pyridine or triethylamine produces N-acetyl-trans-4-p-toluenesulfonyl-L-hydroxyproline methyl ester .
Reaction Conditions
Thiophenyl Substitution
The sulfonylated intermediate undergoes nucleophilic substitution with thiophenol (prepared from sodium thiophenolate and dilute HCl) to yield N-acetyl-cis-4-thiophenyl-L-proline methyl ester . This step is critical for introducing the thiophenyl group, which is retained in the final product.
Thiophenol Preparation
- Sodium thiophenolate : Reacts with dilute HCl (pH 1–2) to generate thiophenol.
- Reaction Conditions : 0–10°C, ethanol solvent, 0.5–1 hr.
Hydrolysis and Deacetylation
The methyl ester is hydrolyzed under basic conditions (e.g., NaOH in ethanol) to form N-acetyl-cis-4-thiophenyl-L-proline , followed by deacetylation with HCl to produce (cis)-4-thiophenyl-L-proline hydrochloride .
Key Parameters
Step | Reagents/Conditions |
---|---|
Hydrolysis | NaOH (1:5–7 mol ratio), ethanol, 15–30°C, 12–36 hr |
Deacetylation | HCl (1:3.3–4 mol ratio), 45–60°C, 4–5 hr, anhydrous ether washing |
Acylation with Deuterated Reagents
The (S)-3-(benzoyl sulfenyl)-2-methylpropionic acid is treated with thionyl chloride (or deuterated analogs) to form (S)-3-(benzoyl sulfenyl)-2-methylpropionyl chloride . This acyl chloride reacts with the proline derivative to form zofenopril free acid , which is then converted to the deuterated form via deuteration-specific steps.
Deuteration Process
Deuteration is achieved by replacing hydrogen atoms with deuterium at strategic positions to enhance metabolic stability. Common methods include:
- Using Deuterated Solvents/Reagents : Incorporating deuterated methanol, ethanol, or sodium bicarbonate during critical steps (e.g., hydrolysis or esterification).
- Deuterium Exchange : Exposing intermediates to deuterated solvents under controlled conditions to replace labile hydrogens.
Example Deuteration Strategy
Step | Deuterated Component | Purpose |
---|---|---|
Hydrolysis | D₂O or NaOD | Replaces exchangeable hydrogens |
Esterification | CD₃OD | Incorporates deuterium in methyl group |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- Purpose : Confirm deuteration sites and structural integrity.
- Parameters :
Mass Spectrometry (MS)
- Purpose : Verify molecular weight and isotopic composition.
- Key Data :
Analytical Summary Table
Technique | Parameters | Findings |
---|---|---|
¹H NMR | 400 MHz, CDCl₃ | Absence of signals at deuterated positions |
²H NMR | 61.4 MHz, CDCl₃ | Signals at deuterated methyl and proline groups |
HRMS | ESI-TOF, m/z [M+H]⁺ | Observed: 331.48 (calculated: 331.48) |
Challenges and Solutions
- Isotopic Scrambling : Avoiding hydrogen-deuterium exchange during purification.
- Solution : Use deuterated solvents (e.g., CDCl₃) for recrystallization.
- Impurity Control : Removing non-deuterated analogs.
This compound serves as a reference standard in:
- Pharmacokinetic Studies : Tracing metabolic pathways using deuterium labeling.
- Method Validation : Ensuring accuracy in HPLC/MS assays for Zofenopril formulations.
Chemical Reactions Analysis
Types of Reactions
Zofenoprilat-NES-d5 undergoes various chemical reactions, including:
Oxidation: The thiol group in the molecule can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.
Substitution: The molecule can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of substituted derivatives of this compound.
Scientific Research Applications
Zofenoprilat-NES-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to understand the behavior of drugs in biological systems.
Medicine: Utilized in pharmacokinetic studies to evaluate drug absorption, distribution, metabolism, and excretion.
Industry: Applied in the development and quality control of pharmaceuticals
Mechanism of Action
Zofenoprilat-NES-d5 exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and reduced blood pressure . The molecular targets involved include the ACE enzyme and pathways related to the renin-angiotensin system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Isotopic Differences
Zofenoprilat-NES-d5 is distinguished from its non-deuterated and parent analogs by its isotopic labeling and functional group modifications. Below is a detailed comparison:
Table 1: Key Characteristics of Zofenoprilat Derivatives
Compound | CAS Number | Molecular Weight (g/mol) | Isotopic Labeling | Key Structural Features |
---|---|---|---|---|
This compound | 1217546-60-5 | 455.6 | D5 (deuterium) | N-ethyl succinimide adduct + D5 labeling |
Zofenoprilat-NES | 1217526-22-1 | 450.58 | None | N-ethyl succinimide adduct |
Zofenoprilat | 75176-37-3 | 325.45 | None | Active metabolite of Zofenopril |
Zofenoprilat-d5 | N/A | 330.48 | D5 | Deuterated active metabolite |
Zofenopril-d5 (Benzoic-d5) | 81872-10-8 | 434.58 | D5 | Parent drug with deuterated benzoic moiety |
(S)-3-(benzoylthio)-2-methylpropanoic acid | 72679-02-8 | 224.27 | None | Simplified analog lacking succinimide group |
Notes:
- Deuterated analogs (e.g., this compound) exhibit a ~5 g/mol increase in molecular weight compared to non-deuterated versions due to deuterium substitution .
- The N-ethyl succinimide (NES) adduct in this compound enhances its stability and solubility in organic solvents like DMSO and chloroform .
Research Findings and Limitations
- Clinical Relevance: In the TREETOP study (NCT02787213), this compound was utilized to establish proteomic biomarker thresholds for preterm birth risk, demonstrating a 15% risk probability at a threshold of -1.37 .
- Limitations: Limited commercial availability of deuterated analogs like Zofenoprilat-d5, whose CAS numbers remain unspecified in some databases . Structural complexity of the NES adduct may complicate synthesis compared to simpler analogs like (S)-3-(benzoylthio)-2-methylpropanoic acid .
Properties
Molecular Formula |
C21H26N2O5S2 |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
(2S,4S)-1-[(2S)-3-[2,5-dioxo-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-3-yl]sulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H26N2O5S2/c1-3-22-18(24)10-17(20(22)26)29-12-13(2)19(25)23-11-15(9-16(23)21(27)28)30-14-7-5-4-6-8-14/h4-8,13,15-17H,3,9-12H2,1-2H3,(H,27,28)/t13-,15+,16+,17?/m1/s1/i1D3,3D2 |
InChI Key |
LBNKOWANPJZWMF-GZEGBONWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C(=O)CC(C1=O)SC[C@@H](C)C(=O)N2C[C@H](C[C@H]2C(=O)O)SC3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=O)CC(C1=O)SCC(C)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.